2-phenyl-N-(quinolin-4-yl)acetamide
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Overview
Description
2-phenyl-N-(quinolin-4-yl)acetamide: is a heterocyclic compound that features both a quinoline and a phenyl group. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the quinoline moiety in this compound suggests it may exhibit significant pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyl-N-(quinolin-4-yl)acetamide typically involves the condensation of quinoline derivatives with phenylacetic acid derivatives. One common method is the Friedländer synthesis, which involves the reaction of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst . Another method is the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent such as nitrobenzene .
Industrial Production Methods: Industrial production of quinoline derivatives often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also becoming more common, as they offer better control over reaction parameters and can improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-phenyl-N-(quinolin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
2-phenyl-N-(quinolin-4-yl)acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-phenyl-N-(quinolin-4-yl)acetamide involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Quinoline: A basic structure that forms the backbone of many biologically active compounds.
2-phenylquinoline: Similar to 2-phenyl-N-(quinolin-4-yl)acetamide but lacks the acetamide group.
4-quinolinol: A hydroxylated derivative of quinoline with different biological activities.
Uniqueness: this compound is unique due to the presence of both the phenyl and acetamide groups, which can enhance its biological activity and specificity compared to other quinoline derivatives .
Properties
Molecular Formula |
C17H14N2O |
---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
2-phenyl-N-quinolin-4-ylacetamide |
InChI |
InChI=1S/C17H14N2O/c20-17(12-13-6-2-1-3-7-13)19-16-10-11-18-15-9-5-4-8-14(15)16/h1-11H,12H2,(H,18,19,20) |
InChI Key |
MVFZIWWQHBFCSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=NC3=CC=CC=C32 |
Origin of Product |
United States |
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